molecular formula C9H16ClN3 B2482780 (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride CAS No. 2155856-00-9

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride

Cat. No. B2482780
M. Wt: 201.7
InChI Key: TWRSKASPLNJWSN-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of heterocyclic aromatic organic compounds featuring a fused ring structure that combines imidazole and pyridine rings. These compounds exhibit a wide range of biological and chemical properties, making them of significant interest in medicinal chemistry and material science (Shankar et al., 2023).

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines often involves the cyclization of 2-aminopyridines with suitable precursors. A notable method for synthesizing derivatives involves metal-catalyzed cross-coupling reactions, providing a versatile route for the introduction of various functional groups onto the imidazo[1,2-a]pyridine scaffold (Shankar et al., 2023).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by the presence of nitrogen atoms in the fused ring system, contributing to their unique electronic and physicochemical properties. These structures are amenable to various functionalizations, impacting their reactivity and interaction with biological targets (Scior et al., 2011).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines participate in a broad range of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions. These reactions are often influenced by the electron-rich nature of the imidazole ring and the presence of nitrogen atoms, which can act as coordination sites for metal catalysts (Shankar et al., 2023).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridines, such as melting points, boiling points, and solubility, are significantly influenced by their molecular structure and substituents. These properties are crucial for their application in drug design, where solubility and stability play critical roles (Domańska et al., 2016).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridines, including acidity, basicity, and reactivity, are governed by the electronic environment created by the fused ring system and the substituents attached to it. These compounds often exhibit significant biological activity, attributable to their ability to interact with various enzymes and receptors (Shankar et al., 2023).

Scientific Research Applications

Novel Catalytic Synthesis of Bicyclic Imidazole Derivatives

A novel catalytic synthesis method for bicyclic imidazole derivatives, specifically 8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, was developed through a tandem hydroformylation-cyclization sequence. This represents a one-pot catalytic synthesis approach, providing a selective route towards hydroxy-functionalized bicyclic imidazoles in high yields, demonstrating the compound's potential in facilitating efficient synthetic pathways in organic chemistry (Bäuerlein et al., 2009).

Development of Organic Dyes with Large Stokes Shift

The compound has been used in the synthesis of a series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols, serving as a new class of large Stokes shift organic dyes. These derivatives exhibit intense fluorescence with UV light excitation, showcasing a potential for applications in materials science, specifically in the development of organic dyes and fluorescence-based technologies (Marchesi et al., 2019).

Antimicrobial Potential

Research into Schiff bases of 3-aminomethyl pyridine, closely related to the compound , has shown significant anticonvulsant activity, with several compounds exhibiting seizures protection. This highlights the potential antimicrobial and therapeutic applications of derivatives of this compound in medicinal chemistry (Pandey & Srivastava, 2011).

Synthesis of Imidazo[1,2-a]pyridine Derivatives

The synthesis of imidazo[1,2-a]pyridine derivatives from the compound showcases its application in the creation of new heterocyclic compounds. This research contributes to the development of novel molecules that could have further applications in drug development and synthetic chemistry (Bayat & Rezaei, 2017).

Exploration in Catalytic Activities and Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been explored for their antiprotozoal properties. These compounds, including derivatives of the subject compound, have shown strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, indicating potential therapeutic applications (Ismail et al., 2004).

properties

IUPAC Name

(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c1-7-8(6-10)12-5-3-2-4-9(12)11-7;/h2-6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRSKASPLNJWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2CCCCC2=N1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride

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